3-amino-N-(2-cyanophenyl)-N-methylpropanamide hydrochloride is a chemical compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is classified as an amide, characterized by the presence of both an amino group and a cyanophenyl moiety. Its structural complexity and functional groups suggest a range of possible interactions with biological targets, making it a subject of interest in drug discovery and development.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich, which lists it among their unique chemical offerings for early discovery researchers . It is classified under the broader category of amides, specifically as an aromatic amide due to the presence of the cyanophenyl group. The chemical structure can be represented by the formula , indicating it contains carbon, hydrogen, chlorine, nitrogen, and oxygen atoms .
The synthesis of 3-amino-N-(2-cyanophenyl)-N-methylpropanamide hydrochloride typically involves several key steps:
The synthesis process may involve specific reagents such as hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) for coupling reactions, as well as catalysts for hydrogenation steps if necessary . The reaction conditions (temperature, solvent choice) are optimized to enhance yield and purity.
The molecular structure of 3-amino-N-(2-cyanophenyl)-N-methylpropanamide hydrochloride features a central propanamide backbone with an amino group attached to one end and a cyanophenyl group attached to the nitrogen atom. The hydrochloride form indicates that the compound exists as a salt, enhancing its solubility in water.
3-amino-N-(2-cyanophenyl)-N-methylpropanamide hydrochloride can participate in various chemical reactions:
The reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of catalysts. Understanding these parameters is crucial for optimizing reaction conditions in synthetic applications.
The mechanism of action for 3-amino-N-(2-cyanophenyl)-N-methylpropanamide hydrochloride is primarily linked to its interaction with biological targets at the molecular level:
Research indicates that compounds similar to 3-amino-N-(2-cyanophenyl)-N-methylpropanamide hydrochloride exhibit significant biological activity, potentially leading to therapeutic applications in treating diseases such as cancer .
Relevant data regarding these properties are essential for researchers looking to utilize this compound in experimental settings.
3-amino-N-(2-cyanophenyl)-N-methylpropanamide hydrochloride has several scientific applications:
The synthesis of 3-amino-N-(2-cyanophenyl)-N-methylpropanamide hydrochloride hinges on precise cyanophenyl functionalization early in the reaction sequence. A prominent approach involves regioselective N-alkylation of 2-cyanoaniline precursors prior to propanamide backbone assembly. This strategy mitigates unwanted cyclization side reactions inherent to ortho-cyanophenyl systems. As demonstrated in analogous syntheses of cyanophenyl-containing pharmaceuticals, the electron-withdrawing cyano group necessitates carefully controlled reaction conditions to prevent premature hydrolysis or nucleophilic attack during subsequent steps [2]. Multi-step routes typically begin with N-methylation of 2-cyanoaniline using methyl iodide under phase-transfer catalysis (tetrabutylammonium bromide, 50% NaOH, CH₂Cl₂), achieving >85% yield with minimal dianisidine formation. The resulting N-methyl-2-cyanophenylamine then undergoes acylative coupling with protected 3-aminopropanoic acid derivatives [3].
Regiochemical challenges are significant, as evidenced by studies of structurally similar heterocycles. During functionalization of ortho-substituted phenyl systems, unexpected ring closures or regioisomer formation can occur if reaction parameters are suboptimal. For example, molecular docking studies of cyanophenyl-containing CFTR potentiators revealed that initial computational predictions of regioisomer stability frequently mismatched empirical outcomes due to unanticipated tautomerization [2]. This underscores the importance of empirical validation through techniques like HMBC NMR at each functionalization step to confirm correct bond formation.
Table 1: Regiochemical Outcomes in Cyanophenyl Functionalization
Functionalization Step | Preferred Conditions | Common Side Products | Yield Range (%) |
---|---|---|---|
N-Methylation | CH₂Cl₂/50% NaOH/Bu₄NBr | N,N-dimethylaniline | 85–92 |
Amide Coupling | DMF/EDCI/HOAt/0°C→RT | Benzimidazolone derivatives | 75–88 |
Cyano Group Preservation | Non-nucleophilic bases | Carboxamide derivatives | >95 |
The critical amide bond between the N-methyl-cyanophenyl moiety and 3-aminopropanoic acid relies on coupling agents to ensure regioselectivity and suppress racemization. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with 1-hydroxybenzotriazole (HOBt) demonstrates superior performance over alternatives like DCC or carbonyldiimidazole. Systematic optimization revealed that EDC/HOBt (1:1 molar ratio) in anhydrous acetonitrile at 0°C→RT provides >88% yield of the target amide with <1% racemization, crucial for stereosensitive downstream applications [6]. The ortho-cyano group imposes steric constraints that favor in situ active ester formation via HOBt, preventing N-acylurea formation common in sterically hindered systems.
Phosphonium-based coupling reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) show efficacy for industrial-scale applications due to reduced reaction times. When coupling N-Boc-β-alanine to N-methyl-2-cyanoaniline, BOP (1.05 eq.) with N-ethyl-N,N-diisopropylamine (DIPEA) in dimethylformamide achieved 92% conversion in 2 hours versus 8 hours for EDC-mediated reactions. This kinetic advantage must be balanced against BOP’s tendency to generate genotoxic hexamethylphosphoramide (HMPA) byproducts, necessitating rigorous purification [8].
Table 2: Coupling Agent Performance Comparison
Coupling System | Solvent | Time (h) | Yield (%) | Racemization (%) |
---|---|---|---|---|
EDC/HOBt | CH₃CN | 12 | 88 | <1 |
BOP/DIPEA | DMF | 2 | 92 | <0.5 |
DCC/DMAP | THF | 24 | 65 | 3–5 |
T3P®/Et₃N | Ethyl acetate | 4 | 90 | <1 |
Solvent selection profoundly impacts reaction kinetics and intermediate stability in this synthesis. Polar aprotic solvents like acetonitrile optimize cyanophenyl electrophilicity during N-acylation while minimizing hydrolysis. Comparative studies of amidation reactions revealed acetonitrile’s superiority over THF or dichloromethane, providing 18–25% higher yields due to its balanced polarity (dielectric constant ε=37.5) and low nucleophilicity. This prevents cyano group solvolysis—a key failure mode observed in alcoholic solvents [3]. For acid-sensitive intermediates, sulfolane/1,2-dichloroethane mixtures (3:7 v/v) enable high-temperature reactions (80°C) without degradation, facilitating rapid deprotection of tert-butoxycarbonyl (Boc) groups prior to salt formation [1].
Catalytic systems must address competing elimination pathways in the propanamide backbone. During the final hydrochlorination, uncontrolled exotherms promote β-elimination to acrylamides. Controlled addition of HCl-saturated diethyl ether (0.5 M) to cooled (−30°C) tert-butyl (3-((2-cyanophenyl)(methyl)amino)-3-oxopropyl)carbamate solutions in 1,4-dioxane, with catalytic tetrabutylammonium chloride (0.05 eq.), suppresses elimination to <2% while achieving quantitative salt formation. The phase-transfer catalyst facilitates HCl dissolution, preventing localized acid concentration that triggers decomposition [4] [8].
Scale-up introduces critical challenges in purification and salt stability. The hydrochloride salt exhibits hygroscopicity-induced polymorphism, with anhydrous (Form I) and monohydrate (Form II) phases showing differential stability. Accelerated stability testing (40°C/75% RH) revealed Form I converts to Form II within 72 hours unless stored with desiccants (silica gel, <10% RH). Process optimization necessitates crystallization from ethanol/ethyl acetate (1:9) with strict water control (<500 ppm) to isolate the stable anhydrous polymorph in >99.5% purity [8].
Purification bottlenecks center on removing dimeric impurities formed during amidation. Under high-concentration conditions (>0.5 M), nucleophilic attack by the 3-amino group on activated intermediates generates dimeric lactams. These are efficiently removed via pH-gradient extraction: 1) Dissolve crude product in CH₂Cl₂; 2) Wash with 0.5 M phosphoric acid (pH 2.3) to remove basic impurities; 3) Wash with saturated potassium carbonate (pH 9.5) to extract unreacted amines; 4) Precipitate hydrochloride salt by HCl-gas infusion. This sequence reduces dimeric impurities from 8–12% to <0.3% without chromatography [4].
Table 3: Industrial-Scale Process Troubleshooting
Challenge | Laboratory Solution | Scalable Solution | Impurity Reduction |
---|---|---|---|
Dimeric lactam formation | Dilute reaction conditions | pH-gradient extraction | 12% → 0.3% |
Polymorphic instability | Rapid precipitation from EtOH | Ethyl acetate antisolvent crystallization | Form purity >99.5% |
Hydrochloride hygroscopicity | Dessicated storage | Microencapsulation with SiO₂ | Water uptake <0.1% |
Residual solvent retention | Rotary evaporation | Azeotropic distillation with toluene | Meets ICH Q3C limits |
Although 3-amino-N-(2-cyanophenyl)-N-methylpropanamide lacks chiral centers, stereochemical control becomes critical when synthesizing related bioactive analogues with α-stereocenters. Protecting group strategy dictates enantiopurity retention. N-Teoc (2-(trimethylsilyl)ethoxycarbonyl) protection of β-amino acids enables gold-catalyzed 6-endo-dig cyclizations without epimerization, whereas Boc groups lead to partial racemization under acidic cyclization conditions. Studies of dihydro-4-pyridone derivatives showed Teoc-protected intermediates retained >99% ee after cyclization, versus 85–90% ee for Boc analogs [4].
For chiral backbone assembly, asymmetric hydrogenation of enamide precursors using Josiphos-type ligands (e.g., (R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine) achieves 98% ee with 5000 S/C ratios. This method surpasses chiral auxiliary approaches (e.g., Evans oxazolidinones), reducing step count from 6 to 3 while maintaining enantioselectivity. Critical parameters include substrate concentration (0.25 M in methanol) and H₂ pressure (50 psi), with lower pressures minimizing over-reduction to amines [3] [7].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: